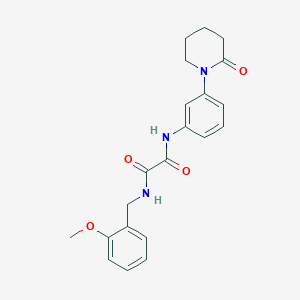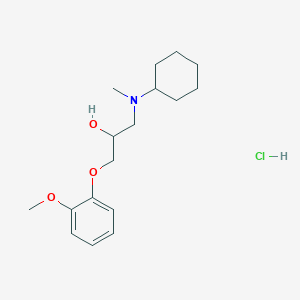
1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of beta-2 adrenergic receptor blockade on various physiological processes.
Mecanismo De Acción
1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 acts as a competitive antagonist at the beta-2 adrenergic receptor. This means that it binds to the receptor and prevents other molecules, such as epinephrine or norepinephrine, from binding and activating the receptor. By blocking beta-2 adrenergic signaling, 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 can alter various physiological processes, including bronchodilation, heart rate, and glucose metabolism.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. For example, it can block the bronchodilatory effects of beta-2 adrenergic agonists, which are commonly used to treat asthma and other respiratory conditions. It can also decrease heart rate and alter glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 in lab experiments is that it is a selective beta-2 adrenergic receptor antagonist, meaning that it specifically targets this receptor. This allows researchers to study the effects of beta-2 adrenergic signaling without interfering with other signaling pathways. However, one limitation of using 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research involving 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551. For example, researchers could investigate the effects of beta-2 adrenergic receptor blockade on other physiological processes, such as immune function or cognitive function. Additionally, researchers could explore the potential therapeutic applications of beta-2 adrenergic receptor antagonists, such as in the treatment of obesity or metabolic disorders. Finally, researchers could develop new and more selective beta-2 adrenergic receptor antagonists to further study the physiological effects of beta-2 adrenergic signaling.
Métodos De Síntesis
The synthesis of 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 involves several steps. First, 2-methoxyphenol is reacted with epichlorohydrin to form 2-(2-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with cyclohexylmethylamine to form 1-(cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol. Finally, the hydrochloride salt of the compound is formed by reacting the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 is commonly used in scientific research to study the effects of beta-2 adrenergic receptor blockade. This receptor is found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. By blocking this receptor, researchers can study the physiological effects of beta-2 adrenergic signaling.
Propiedades
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-18(14-8-4-3-5-9-14)12-15(19)13-21-17-11-7-6-10-16(17)20-2;/h6-7,10-11,14-15,19H,3-5,8-9,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUYKTQGNDPRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1OC)O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

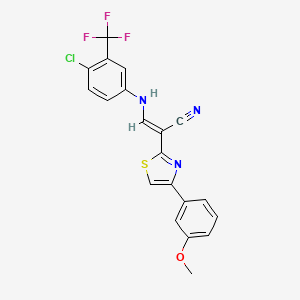
![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)
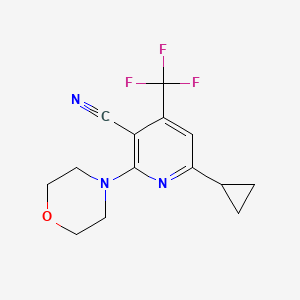
![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)

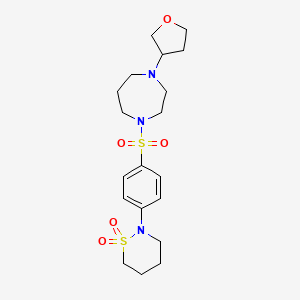

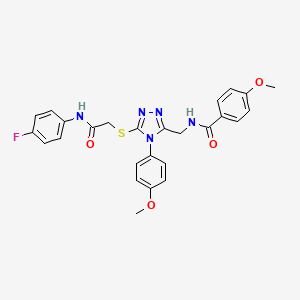
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)
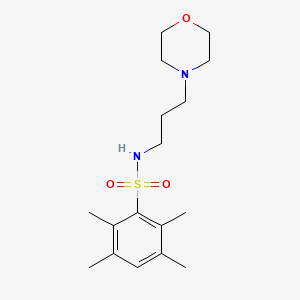

![N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)
